molecular formula C11H20O2Si B15309652 5-[(Tert-butyldimethylsilyl)oxy]pent-2-ynal

5-[(Tert-butyldimethylsilyl)oxy]pent-2-ynal

Cat. No.: B15309652
M. Wt: 212.36 g/mol
InChI Key: JRAGDQSEYMJYRC-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-[(Tert-Butyldimethylsilyl)oxy]pent-2-ynal (C₁₁H₂₀O₂Si, monoisotopic mass: 212.12326 Da) is an aldehyde-functionalized silyl ether containing a triple bond (yne) and a tert-butyldimethylsilyl (TBDMS) protecting group . The TBDMS group imparts steric bulk and stability, shielding the oxygen atom from undesired reactions during synthetic processes. Its aldehyde moiety (δ ~9.21 ppm in ¹H NMR) is highly reactive, enabling nucleophilic additions and imine formations .

Synthesis
The compound is synthesized via hydrogenation of (but-3-yn-1-yloxy)-(tert-butyl)dimethylsilane, achieving 95% yield under Journet’s procedure . Spectroscopic characterization (¹H/¹³C NMR) confirms the structure: δ 0.09 ppm (Si(CH₃)₂), δ 0.91 ppm (C(CH₃)₃), and δ 2.66–3.84 ppm (methylene protons adjacent to the yne and silyl ether groups) .

Applications
Primarily used in organic synthesis, it serves as a precursor for imine derivatives (e.g., with 3-methoxyaniline) in gold-catalyzed reactions . Its patent count (5) indicates industrial relevance, though academic literature remains sparse .

Properties

Molecular Formula

C11H20O2Si

Molecular Weight

212.36 g/mol

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxypent-2-ynal

InChI

InChI=1S/C11H20O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h9H,8,10H2,1-5H3

InChI Key

JRAGDQSEYMJYRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC#CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Tert-butyldimethylsilyl)oxy]pent-2-ynal typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction proceeds as follows:

    Protection of Hydroxyl Group: The hydroxyl group of a suitable precursor, such as 5-hydroxypent-2-ynal, is reacted with TBDMSCl in an aprotic solvent like dichloromethane.

    Formation of this compound: The protected hydroxyl group forms the desired compound under mild conditions, typically at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-[(Tert-butyldimethylsilyl)oxy]pent-2-ynal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The TBDMS group can be selectively removed using fluoride ions from reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Tetrabutylammonium fluoride in tetrahydrofuran (THF).

Major Products

    Oxidation: 5-[(Tert-butyldimethylsilyl)oxy]pent-2-ynoic acid.

    Reduction: 5-[(Tert-butyldimethylsilyl)oxy]pent-2-yn-1-ol.

    Substitution: 5-hydroxypent-2-ynal.

Scientific Research Applications

5-[(Tert-butyldimethylsilyl)oxy]pent-2-ynal is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(Tert-butyldimethylsilyl)oxy]pent-2-ynal involves its reactivity towards nucleophiles and electrophiles. The TBDMS group provides steric protection, allowing selective reactions at the aldehyde or alkyne functionalities. The compound can participate in nucleophilic addition, electrophilic substitution, and cycloaddition reactions, targeting specific molecular pathways and enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 5-((tert-Butyldimethylsilyl)oxy)pent-2-enoate

  • Structure : Features a conjugated ester (C=O) and double bond (E-configuration) instead of the aldehyde and triple bond .
  • Reactivity : The ester group (δ ~4.1–4.3 ppm for ethyl CH₂) is less electrophilic than an aldehyde, favoring hydrolysis or transesterification over nucleophilic additions. The double bond participates in cycloadditions or hydrogenation .
  • Synthesis : Prepared via silylation of diols or esterification of carboxylic acids .
  • Applications : Intermediate in natural product synthesis (e.g., coumarins) due to ester stability .

4-Bromo-2-(trimethylsilyl)thiophene

  • Structure : Aromatic thiophene ring with bromine and trimethylsilyl (TMS) groups (C₇H₁₁BrSSi) .
  • Reactivity : Bromine enables cross-coupling reactions (e.g., Suzuki), while TMS stabilizes the ring against electrophilic substitution.
  • Applications : Used in materials science (e.g., conductive polymers) .

5-{2-[(tert-Butyldimethylsilyl)oxy]ethyl}-2-chlorobenzaldehyde

  • Structure : Aromatic benzaldehyde with a TBDMS-protected ethyl chain and chlorine substituent (C₁₅H₂₃ClO₂Si) .
  • Reactivity : Chlorine directs electrophilic substitution on the aromatic ring; the aldehyde participates in condensation reactions.
  • Applications: Potential pharmaceutical intermediate due to aromatic diversity .

(R)-5-(t-Butyldimethylsilyloxy)-5-((2R,5R)-5-((R)-1-(t-butyldimethylsilyloxy)-tridecyl)-tetrahydrofuran-2-yl)-N-methoxy-N-methylpentanamide

  • Structure : Complex polycyclic silyl ether with a tetrahydrofuran ring and amide group .
  • Reactivity : The amide (δ ~3.0–3.5 ppm) and silyl ethers enable stereoselective hydrogenation and cyclization.
  • Applications : Likely used in macrocyclic natural product synthesis .

Comparative Analysis Table

Compound Key Functional Groups Reactivity Highlights Synthesis Method Key Applications References
5-[(TBDMS)oxy]pent-2-ynal Aldehyde, yne, TBDMS Imine formation, nucleophilic additions Hydrogenation of silane Gold-catalyzed reactions
Ethyl 5-((TBDMS)oxy)pent-2-enoate Ester, enol ether Cycloadditions, transesterification Silylation of diols Natural product synthesis
4-Bromo-2-(trimethylsilyl)thiophene Thiophene, Br, TMS Cross-coupling, electrophilic substitution Direct silylation Conductive materials
5-{2-[(TBDMS)oxy]ethyl}-2-chlorobenzaldehyde Benzaldehyde, Cl, TBDMS Aromatic substitution, condensations Friedel-Crafts alkylation Pharmaceuticals
Polycyclic TBDMS-protected amide Amide, tetrahydrofuran Hydrogenation, cyclization Multi-step silylation Macrocyclic synthesis

Key Research Findings

  • Reactivity : The aldehyde in 5-[(TBDMS)oxy]pent-2-ynal exhibits superior electrophilicity compared to esters or ethers, enabling rapid imine formation under mild conditions .
  • Stability : TBDMS-protected compounds generally resist hydrolysis (pH 4–10), but aldehydes require inert conditions to prevent oxidation .
  • Synthetic Utility: Ynal derivatives are pivotal in gold catalysis, whereas enol esters serve as stable intermediates for iterative coupling reactions .

Q & A

Q. What are the established synthetic pathways for preparing 5-[(tert-butyldimethylsilyl)oxy]pent-2-ynal in laboratory settings?

Methodological Answer: The synthesis typically involves silylation of a propargyl alcohol precursor. A common approach includes:

Propargyl Alcohol Activation : React 5-hydroxypent-2-ynal with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole or pyridine) under anhydrous conditions.

Protection Optimization : Use inert solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis of the silyl ether.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Confirm purity via 1^1H NMR (δ 0.08 ppm for Si(CH3_3)2_2, δ 0.88 ppm for tert-butyl) and FT-IR (C≡C stretch at ~2110 cm1^{-1}, aldehyde C=O at ~1720 cm1^{-1}) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1^1H NMR: Identify tert-butyl (9H singlet at δ 0.88 ppm) and dimethylsilyl (6H singlet at δ 0.08 ppm) groups. The aldehyde proton appears as a singlet at δ 9.5–10.0 ppm.
    • 13^13C NMR: Confirm the aldehyde carbon (δ ~195 ppm) and sp-hybridized carbons (C≡C at δ ~70–90 ppm).
  • Infrared Spectroscopy (IR) : Detect C≡C (2110 cm1^{-1}) and aldehyde C=O (1720 cm1^{-1}) stretches.
  • Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion [M+H]+^+ at m/z 229.1 .

Q. What is the role of the tert-butyldimethylsilyl (TBDMS) group in stabilizing the aldehyde functionality?

Methodological Answer: The TBDMS group acts as a protecting group for alcohols, but in this case, its steric bulk indirectly stabilizes the aldehyde by reducing its electrophilicity and preventing undesired aldol reactions. This allows selective transformations at the aldehyde position in multi-step syntheses. Orthogonal deprotection (e.g., using tetrabutylammonium fluoride (TBAF)) ensures compatibility with acid/base-sensitive intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound across studies?

Methodological Answer: Contradictions often arise from variations in reaction conditions (e.g., moisture levels, catalyst loading). To address this:

Systematic Replication : Reproduce conflicting studies under controlled humidity (<5% H2_2O) and inert atmospheres.

Kinetic Profiling : Use in situ FT-IR or 1^1H NMR to monitor reaction progress and identify intermediates.

Computational Modeling : Apply DFT calculations (e.g., Gaussian) to compare activation energies for competing pathways .

Q. What experimental strategies are recommended to investigate the thermal and hydrolytic stability of this compound?

Methodological Answer:

  • Thermal Stability :
    • Conduct thermogravimetric analysis (TGA) at 5°C/min under N2_2.
    • Monitor decomposition via DSC for exothermic events.
  • Hydrolytic Stability :
    • Prepare buffered solutions (pH 3–10) and quantify degradation via HPLC-UV at 254 nm.
    • Use Arrhenius plots (25–60°C) to predict shelf life.
      Critical Finding : TBDMS ethers are prone to hydrolysis under acidic/basic conditions; store at –20°C in anhydrous solvents .

Q. How should researchers design environmental fate studies to assess the ecological impact of this compound?

Methodological Answer: Follow the Project INCHEMBIOL framework :

Abiotic Studies :

  • Measure soil/water partition coefficients (log Koc_{oc}) using OECD Guideline 121.
  • Assess photolysis in simulated sunlight (Xe lamp, λ >290 nm).

Biotic Studies :

  • Test acute toxicity (Daphnia magna, LC50_{50}) and biodegradability (OECD 301F).

Modeling : Use EPI Suite to predict bioaccumulation (BCF) and persistence (PBT/vPvB).

Q. What methodological considerations are critical when using this compound in multi-step syntheses?

Methodological Answer:

  • Orthogonal Protection : Pair TBDMS with acid-labile groups (e.g., trityl) for sequential deprotection.
  • Reaction Compatibility : Avoid strong acids/bases; use Pd-catalyzed cross-couplings (Sonogashira) for alkyne functionalization.
  • Quality Control : Monitor aldehyde integrity via Schiff base formation tests with primary amines .

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